molecular formula C10H10S2 B1582012 3,3'-Dimethyl-2,2'-bithiophene CAS No. 67984-20-7

3,3'-Dimethyl-2,2'-bithiophene

Cat. No.: B1582012
CAS No.: 67984-20-7
M. Wt: 194.3 g/mol
InChI Key: JZAXSONNGUOWCS-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions of the thiophene rings distinguishes this compound from other bithiophenes. It has the molecular formula C10H10S2 and a molecular weight of 194.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Stille coupling reaction, which uses a palladium catalyst to couple 3-methylthiophene with a suitable organotin reagent under inert conditions . Another approach is the Suzuki coupling reaction, which involves the reaction of 3-methylthiophene boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-bithiophene may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, N-bromosuccinimide.

Major Products Formed:

Comparison with Similar Compounds

  • 3,4’-Dimethyl-2,2’-bithiophene
  • 3,3’-Dibromo-2,2’-bithiophene
  • Dithieno[3,2-b:2’,3’-d]thiophene

Comparison: 3,3’-Dimethyl-2,2’-bithiophene is unique due to the presence of methyl groups at the 3 and 3’ positions, which can influence its electronic properties and reactivity compared to other bithiophenes. For instance, 3,4’-Dimethyl-2,2’-bithiophene has methyl groups at different positions, leading to variations in its chemical behavior . Dithieno[3,2-b:2’,3’-d]thiophene, with its fused thiophene rings, exhibits different electronic properties and is used in various advanced applications .

Properties

IUPAC Name

3-methyl-2-(3-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S2/c1-7-3-5-11-9(7)10-8(2)4-6-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXSONNGUOWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349010
Record name 3,3'-Dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-20-7
Record name 3,3'-Dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key conformational characteristics of 3,3'-Dimethyl-2,2'-bithiophene as determined by computational studies?

A1: Computational studies employing MP2 and DFT (B3LYP and BLYP) methods with the 6-31G* basis set revealed that this compound exhibits both a syn-gauche and an anti-gauche conformational minimum. [] This contradicts previous Hartree-Fock (HF) computations that did not identify these minima. These findings are supported by X-ray structural investigations and UV data. []

Q2: How does methylation affect the structure and conformational properties of bithiophene?

A2: Methylation at the β-positions of bithiophene, specifically in the case of this compound and 3,4'-Dimethyl-2,2'-bithiophene, significantly influences the molecule's geometry, inter-ring twist angle, and overall conformational properties. [] This highlights the important role of methyl substitution in modulating the structural flexibility of these compounds.

Q3: Why are DFT methods, particularly B3LYP, considered more suitable than HF methods for studying oligothiophenes and polythiophenes?

A3: DFT methods, especially the hybrid B3LYP functional, are favored over HF methods for investigating the conformational properties of oligothiophenes and polythiophenes because they more accurately account for electron correlation energy contributions. [] This is crucial for obtaining results consistent with experimental observations, such as the presence of specific conformational minima in this compound.

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